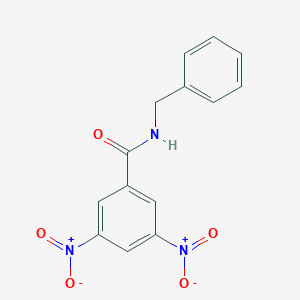

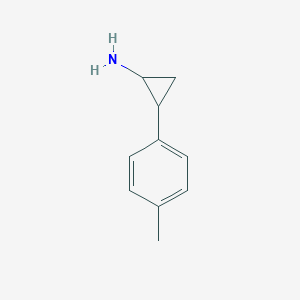

![molecular formula C11H11BrN2 B173845 7-溴-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚 CAS No. 108061-47-8](/img/structure/B173845.png)

7-溴-2,3,4,9-四氢-1H-吡啶并[3,4-b]吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

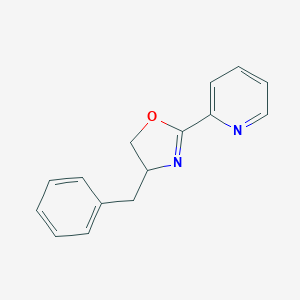

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, also known as 7-Bromo-THP, is an indole-based heterocyclic compound that has been widely studied due to its unique pharmacological properties. 7-Bromo-THP is a highly potent agonist of the serotonin 5-HT2A receptor, and has been used in various scientific studies to explore its potential therapeutic applications.

科学研究应用

Anti-Cancer Activity

The compound has been studied for its potential as an anti-cancer agent. A series of derivatives of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole have shown high anti-tumor activity. These derivatives have been designed by introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs. They have demonstrated moderate to excellent antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7, with IC50 values ranging from 0 to 100 μM .

Molecular Docking and Dynamics

The compound’s derivatives have been used in molecular docking studies to understand their binding orientations in the active site of c-Met, a protein associated with cancer. Molecular dynamics simulations have also been performed to evaluate the binding stabilities between these compounds and their receptors, which is crucial for the development of targeted cancer therapies .

Synthesis of Key Intermediates

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole serves as a key intermediate in the synthesis of various pharmacologically relevant structures. The synthesis of such intermediates is vital for the development of new drugs and understanding their mechanisms of action .

Neurodegenerative Disease Studies

This compound has been employed in studies focusing on neurodegenerative diseases. It’s used as a reactant for the synthesis of indolyl-β-carboline alkaloids, which are of interest due to their potential therapeutic effects on neurodegenerative conditions .

Anti-HIV Research

Indole derivatives, including those related to 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, have been reported in the design of novel compounds with potential anti-HIV activity. Molecular docking studies of these derivatives have been performed to assess their efficacy as anti-HIV agents .

Chemical Building Block

As a heterocyclic compound, 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a valuable building block in medicinal chemistry. It’s used to construct more complex molecules that can have various biological activities and applications in drug discovery .

作用机制

Target of Action

The primary targets of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . This compound has been shown to have high anti-tumor activity .

Mode of Action

7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It also markedly inhibits the cytolytic activity of these cells . Molecular docking studies have revealed that the compound binds in the active site of c-Met .

Biochemical Pathways

It is known that the compound interferes with the synthesis of dna in cancer cells, thereby inhibiting their proliferation and metastasis .

Pharmacokinetics

It is known that the compound is solid at room temperature and should be stored in a refrigerator . Its molecular weight is 251.13 , which may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is the inhibition of proliferation and cytolytic activity of cancer cells . The compound has been shown to have moderate to excellent antiproliferative activity, with IC50 values between 0 and 100 μM against cancer cells .

Action Environment

The action of 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Furthermore, the compound’s efficacy may be influenced by the specific characteristics of the cancer cells it targets, such as their genetic makeup and the stage of the disease.

属性

IUPAC Name |

7-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHAQVIJZAMMLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434588 |

Source

|

| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108061-47-8 |

Source

|

| Record name | 7-Bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

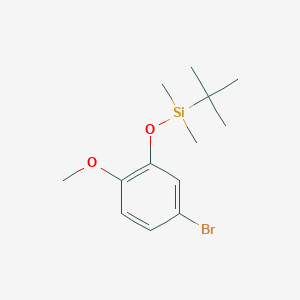

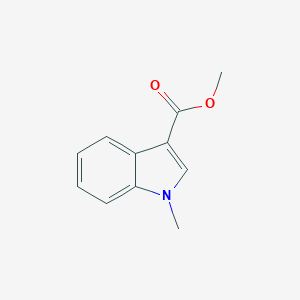

![2-[(3-Chlorobenzyl)thio]ethanamine](/img/structure/B173770.png)

![Silane,[[(1b,3b,5E,7E,22E)-9,10-secoergosta-5,7,10(19),22-tetraene-1,3-diyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B173801.png)